2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one
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Overview
Description
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining indene and pyrimidine moieties, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the fused ring system, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar fused ring system and have been studied for their potential as antitubercular agents.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives of 7-deazaadenine have shown significant biological activities, including anti-HIV, antitumor, and antimicrobial properties.
Uniqueness
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one stands out due to its unique indene-pyrimidine fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, as well as a promising candidate for drug development.
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-3,9-dihydroindeno[2,1-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N3O/c12-11-13-8-5-6-3-1-2-4-7(6)9(8)10(15)14-11/h1-4H,5H2,(H3,12,13,14,15) |
InChI Key |
ZQDVJFYTJKQAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1N=C(NC3=O)N |
Origin of Product |
United States |
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